Ruthenium, trichloronitrosyl-
Overview
Description
Ruthenium, trichloronitrosyl- is a coordination compound featuring ruthenium in a complex with three chlorine atoms and a nitrosyl group
Mechanism of Action
Target of Action
Trichloronitrosylruthenium(II), a ruthenium-nitrosyl complex, primarily targets cancer cells . It has been found to interact with various cellular components, including DNA , and has shown potential as an anticancer drug . The complex can enter cells, probably facilitated by binding to plasma transferrin , and can be retained preferentially at the membranes .
Mode of Action
The mode of action of Trichloronitrosylruthenium(II) involves the release of nitric oxide (NO) both in the solid state and in solution . This NO release is triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers . Nitric oxide plays a crucial role in various biological processes, including smooth muscle relaxation, neurotransmitter release, and immune response .
Biochemical Pathways
The biochemical pathways affected by Trichloronitrosylruthenium(II) are primarily related to the effects of NO. At low levels, NO induces cell proliferation by activating oncogenes, stimulates angiogenesis, and inhibits apoptosis by S-nitrosylation and inactivation of caspases . In addition, ruthenium complexes can inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity .
Pharmacokinetics
The pharmacokinetics of Trichloronitrosylruthenium(II) is complex due to the variable half-life of NO and its multiple reactions with bystander molecules . The absorption, distribution, metabolism, and excretion (ADME) of ruthenium complexes are still under investigation .
Result of Action
The result of Trichloronitrosylruthenium(II)'s action is largely dependent on the concentration of NO. At low levels, NO is beneficial and can induce various cellular processes. At high concentrations, no becomes toxic and causes cell death by apoptosis . Ruthenium complexes can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .
Action Environment
The action, efficacy, and stability of Trichloronitrosylruthenium(II) can be influenced by various environmental factors. For instance, light can induce Ru-NO bond dissociation, triggering the release of NO
Biochemical Analysis
Biochemical Properties
Ruthenium, trichloronitrosyl- is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have potential anticancer properties, with studies showing that it can interact with DNA and proteins within cancer cells . The nature of these interactions is complex and can involve both covalent and non-covalent bonding .
Cellular Effects
Ruthenium, trichloronitrosyl- has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been shown to have cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of action of Ruthenium, trichloronitrosyl- is complex and involves a number of different processes. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ruthenium, trichloronitrosyl- have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ruthenium, trichloronitrosyl- have been studied in animal models, with results showing that the effects of the product can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ruthenium, trichloronitrosyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Ruthenium, trichloronitrosyl- is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ruthenium, trichloronitrosyl- is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium, trichloronitrosyl- can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of ruthenium, trichloronitrosyl- often involves large-scale reactions using ruthenium trichloride and nitrosyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ruthenium, trichloronitrosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the nitrosyl group.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Ruthenium, trichloronitrosyl- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ruthenium, trichloronitrosyl- can be compared with other ruthenium-nitrosyl complexes, such as:
Ruthenium, dinitrosyl-: This compound features two nitrosyl groups and exhibits different reactivity and applications.
Ruthenium, trichloronitrosylbis(triphenylphosphine): This complex includes additional ligands like triphenylphosphine, which can alter its chemical properties and applications.
The uniqueness of ruthenium, trichloronitrosyl- lies in its specific coordination environment and the ability to release nitric oxide under controlled conditions, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
nitroxyl anion;trichlororuthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBQMRLQLDFJT-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.Cl[Ru](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NORu- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066436 | |
Record name | Ruthenium, trichloronitrosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18902-42-6 | |
Record name | Trichloronitrosylruthenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruthenium, trichloronitrosyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ruthenium, trichloronitrosyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloronitrosylruthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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